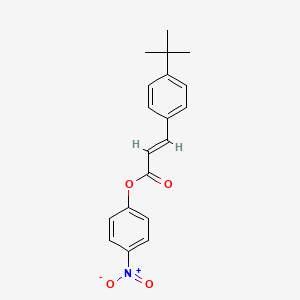
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylate, which is widely used in various fields of chemistry. The chemical structure of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is shown below:
作用機序
The mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction when exposed to light. This reaction results in the formation of a radical species, which can react with other molecules in the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate have not been extensively studied. However, it has been shown to have low toxicity levels in vitro studies. It is important to note that this compound should only be handled by trained professionals in a laboratory setting.
実験室実験の利点と制限
One of the main advantages of using 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various materials, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its sensitivity to light. This can make it difficult to handle and store, requiring special precautions to be taken.
将来の方向性
There are several future directions for research on 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate. One potential area of research is in the development of new materials with unique properties. This compound has already shown promising results in the synthesis of polymers, but further studies are needed to fully understand its potential. Another area of research is in the study of the photochemical properties of this compound. Understanding the mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate could lead to the development of new photoresponsive materials. Finally, more studies are needed to fully understand the toxicity and environmental impact of this compound. This will be important for ensuring safe handling and disposal of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in the future.
合成法
The synthesis of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction of 4-nitrophenol and 4-tert-butylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain pure 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate.
科学的研究の応用
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of polymers, which have shown promising properties such as high thermal stability and mechanical strength.
特性
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(21)24-17-11-9-16(10-12-17)20(22)23/h4-13H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUAWCVNSMFMF-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

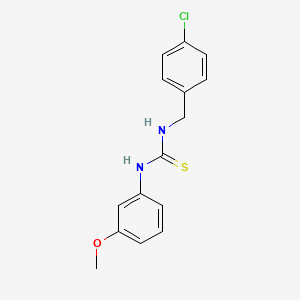
![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

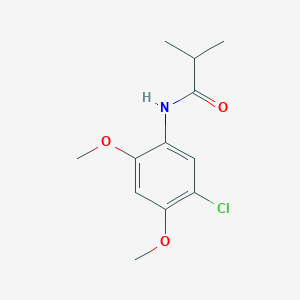
![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)

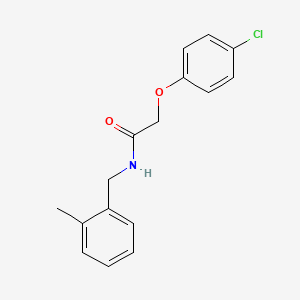
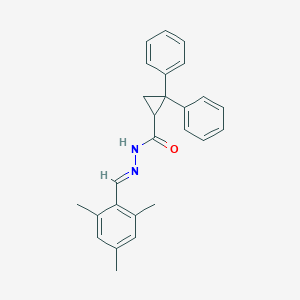
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)


![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
